molecular formula C18H15ClFN3O2 B10905197 1-[(4-chloro-3-methylphenoxy)methyl]-N-(3-fluorophenyl)-1H-pyrazole-3-carboxamide

1-[(4-chloro-3-methylphenoxy)methyl]-N-(3-fluorophenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B10905197
M. Wt: 359.8 g/mol
InChI Key: MKFMPLAJOITBQQ-UHFFFAOYSA-N
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Description

1-[(4-Chloro-3-methylphenoxy)methyl]-N~3~-(3-fluorophenyl)-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a chlorinated phenoxy group, a fluorinated phenyl group, and a pyrazole carboxamide moiety, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chloro-3-methylphenoxy)methyl]-N~3~-(3-fluorophenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Preparation of 4-chloro-3-methylphenol: This can be synthesized by reacting 3-methylphenol with potassium peroxymonosulfate and ammonium chloride in acetonitrile.

    Formation of 4-chloro-3-methylphenoxy methyl chloride: This intermediate is prepared by reacting 4-chloro-3-methylphenol with formaldehyde and hydrochloric acid.

    Synthesis of 1H-pyrazole-3-carboxamide: This involves the reaction of hydrazine with ethyl acetoacetate to form pyrazole, followed by carboxylation.

    Coupling Reaction: The final step involves coupling 4-chloro-3-methylphenoxy methyl chloride with 1H-pyrazole-3-carboxamide in the presence of a base such as potassium carbonate to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chloro-3-methylphenoxy)methyl]-N~3~-(3-fluorophenyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The phenoxy and pyrazole groups can be oxidized under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of iodinated derivatives or other substituted products.

Scientific Research Applications

1-[(4-Chloro-3-methylphenoxy)methyl]-N~3~-(3-fluorophenyl)-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(4-chloro-3-methylphenoxy)methyl]-N~3~-(3-fluorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: A precursor in the synthesis of the target compound.

    3-Fluorophenyl derivatives: Compounds with similar fluorinated phenyl groups.

    Pyrazole carboxamides: Compounds with similar pyrazole and carboxamide moieties.

Uniqueness

1-[(4-Chloro-3-methylphenoxy)methyl]-N~3~-(3-fluorophenyl)-1H-pyrazole-3-carboxamide is unique due to the combination of its chlorinated phenoxy group, fluorinated phenyl group, and pyrazole carboxamide moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H15ClFN3O2

Molecular Weight

359.8 g/mol

IUPAC Name

1-[(4-chloro-3-methylphenoxy)methyl]-N-(3-fluorophenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C18H15ClFN3O2/c1-12-9-15(5-6-16(12)19)25-11-23-8-7-17(22-23)18(24)21-14-4-2-3-13(20)10-14/h2-10H,11H2,1H3,(H,21,24)

InChI Key

MKFMPLAJOITBQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCN2C=CC(=N2)C(=O)NC3=CC(=CC=C3)F)Cl

Origin of Product

United States

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